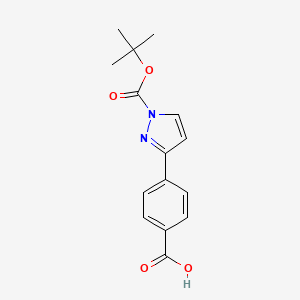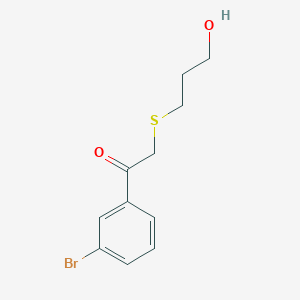![molecular formula C26H21N3O5 B13487814 [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[b]quinoline structure, followed by the introduction of the oxazole and hydroxyphenyl groups. Key steps include:
Formation of the cyclopenta[b]quinoline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the oxazole group: This step involves the reaction of the cyclopenta[b]quinoline intermediate with an oxazole derivative under specific conditions.
Attachment of the hydroxyphenyl group: This is typically done through a condensation reaction with a hydroxybenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.
Other cyclopenta[b]quinoline derivatives: These compounds share a similar core structure but differ in their functional groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C26H21N3O5 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H21N3O5/c1-15-12-22(29-34-15)28-23(31)14-33-26(32)24-19-4-2-3-5-21(19)27-25-17(8-11-20(24)25)13-16-6-9-18(30)10-7-16/h2-7,9-10,12-13,30H,8,11,14H2,1H3,(H,28,29,31)/b17-13- |
Clé InChI |
YQZSGAJUZPAAGX-LGMDPLHJSA-N |
SMILES isomérique |
CC1=CC(=NO1)NC(=O)COC(=O)C2=C3CC/C(=C/C4=CC=C(C=C4)O)/C3=NC5=CC=CC=C52 |
SMILES canonique |
CC1=CC(=NO1)NC(=O)COC(=O)C2=C3CCC(=CC4=CC=C(C=C4)O)C3=NC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)
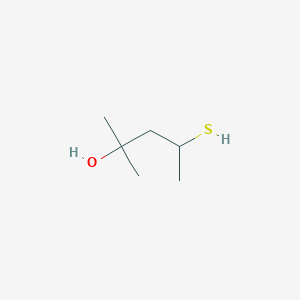
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)


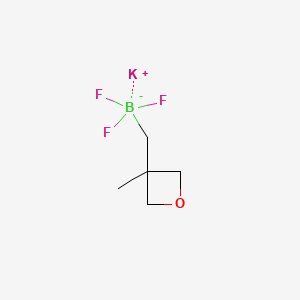
![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
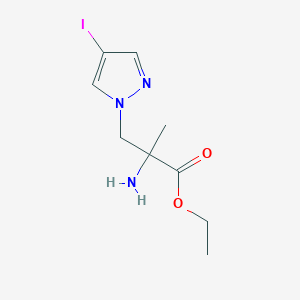
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)

